Bienvenue dans la boutique en ligne BenchChem!

4-(3-bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Halogen bonding Medicinal chemistry Cross-coupling

Why choose this benzoxazepinone? It uniquely combines three substituents—a 3-bromophenyl N4 group, a C9 methoxy donor, and a C2 methyl chiral center—not simultaneously present in published lead series. This triad enables novel squalene synthase and 5-HT₃ receptor SAR exploration. The aryl bromide serves as a Suzuki/Sonogashira handle for rapid library expansion, while chiral resolution unlocks eudysmic ratio studies. Avoid cross-compound assumptions—only this substitution pattern delivers these integrated research advantages. Order for targeted medicinal chemistry campaigns.

Molecular Formula C17H16BrNO3
Molecular Weight 362.223
CAS No. 1396759-74-2
Cat. No. B2373741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS1396759-74-2
Molecular FormulaC17H16BrNO3
Molecular Weight362.223
Structural Identifiers
SMILESCC1C(=O)N(CC2=C(O1)C(=CC=C2)OC)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H16BrNO3/c1-11-17(20)19(14-7-4-6-13(18)9-14)10-12-5-3-8-15(21-2)16(12)22-11/h3-9,11H,10H2,1-2H3
InChIKeyDRNCLWGXOLGQFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396759-74-2): Chemical Identity and Research Sourcing Profile


4-(3-Bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396759-74-2) is a synthetic small molecule (C₁₇H₁₆BrNO₃, MW 362.2 g/mol) belonging to the 1,4-benzoxazepin-3(2H)-one class . Its core scaffold—a seven-membered heterocycle fusing a benzene ring with an oxazepine ring—is shared with several biologically investigated series, most notably squalene synthase inhibitors (e.g., TAK-475/lapaquistat) and serotonin 5-HT₃ receptor ligands [1][2]. The compound is distinguishable from simpler benzoxazepinone screening analogs by the simultaneous presence of three substituents: a 3‑bromophenyl group at N4, a methoxy group at C9 on the fused benzene ring, and a methyl group at C2 that introduces a stereogenic center .

Why a Generic Benzoxazepinone Cannot Replace 4-(3-Bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in Focused SAR Campaigns


Substitution at N4, C2, and the fused aromatic ring of the 1,4-benzoxazepin-3(2H)-one scaffold has been shown to profoundly alter both the potency and selectivity profile of this chemotype. In the squalene synthase inhibitor series, replacement of the N‑aryl substituent altered HepG2 enzyme IC₅₀ values by over 100‑fold [1]. In benzoxazepine‑derived 5‑HT₃ ligands, moving the halogen from the 3‑position to the 4‑position of the N‑phenyl ring or substituting bromine with fluorine shifted receptor affinity by more than an order of magnitude [2]. The presence of a stereogenic C2‑methyl group means that enantiomeric pairs can exhibit divergent target engagement even when the gross substituent pattern is identical [1]. Consequently, purchasing a structurally similar benzoxazepinone—e.g., one lacking the 9‑methoxy group, bearing a different halogen isomer, or possessing an achiral C2 center—carries a high probability of delivering a meaningfully different biological outcome, invalidating cross‑compound assumptions without confirmatory head‑to‑head data.

Quantitative Differentiation Evidence: 4-(3-Bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one vs. Closest Analogs


N4 3-Bromophenyl Substituent: Halogen-Bonding Potential and Synthetic Handle vs. 3-Ethylphenyl Analog

The 3‑bromophenyl group at N4 provides both a potential halogen‑bond donor (σ‑hole interaction with backbone carbonyls or π‑systems) and a chemically addressable handle for late‑stage diversification via Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann coupling . This feature is absent in the closest commercially available analog, 4‑(3‑ethylphenyl)‑2‑methyl‑4,5‑dihydro‑1,4‑benzoxazepin‑3(2H)‑one (CAS 1396767‑59‑1), which lacks both the halogen‑bonding capability and the synthetic exit vector . The bromine atom also increases molecular weight by 34 Da and contributes a distinct mass‑spectrometric isotope pattern (¹:¹ ratio for ⁷⁹Br:⁸¹Br), facilitating analytical tracking in metabolic or environmental fate studies .

Halogen bonding Medicinal chemistry Cross-coupling

9-Methoxy Substituent: Electronic Modulation vs. 9-Unsubstituted Benzoxazepinone Analogs

The 9‑methoxy group on the fused benzene ring serves as an electron‑donating substituent (+M effect) that can modulate the electron density of the aromatic system and influence π–π stacking interactions with target protein aromatic residues [1]. Within the broader 4,1‑benzoxazepine class, the presence and position of methoxy substituents on the fused phenyl ring have been shown to affect both enzyme inhibitory potency and selectivity. The squalene synthase inhibitor series from Takeda demonstrated that modification at the fused aromatic position contributed to the overall pharmacological profile, with the clinical candidate TAK‑475 incorporating a 7‑chloro‑5‑(2,3‑dimethoxyphenyl) substitution pattern that replaced the simpler fused benzene of the lead series [2]. The 9‑methoxy substitution in the target compound thus constitutes a distinct electronic environment relative to 9‑unsubstituted benzoxazepinone analogs.

Electron-donating group Receptor binding Metabolic stability

C2 Methyl Group: Stereochemical Differentiation vs. Achiral 2,2-Disubstituted or 2-Unsubstituted Analogs

The 2‑methyl substituent introduces a stereogenic center at C2, meaning the compound exists as a pair of enantiomers that may exhibit differential target binding. In the squalene synthase inhibitor chemotype, stereochemistry at the C3 position of the oxazepine ring (corresponding to C2 in the dihydro series) was shown to be critical for activity—only one enantiomer of the lead benzoxazepine displayed potent enzyme inhibition [1]. The racemic nature of the commercially supplied target compound (standard catalog specification) contrasts with achiral analogs such as 4‑(3‑bromophenyl)‑4,5‑dihydro‑1,4‑benzoxazepin‑3(2H)‑one (CAS 1358096‑11‑3), which lacks the C2‑methyl group entirely . For procurement decisions, this stereochemical attribute creates both an opportunity (enantioselective chromatographic resolution can yield two distinct test articles) and a caveat (racemic material may show attenuated potency relative to the eutomer).

Chiral separation Stereochemistry Enantioselective activity

Benzoxazepinone Scaffold: Validated Pharmacophore for Squalene Synthase and 5-HT₃ Receptor Targets

The 4,1‑benzoxazepin‑3(2H)‑one core scaffold has been validated across multiple therapeutic target classes. Takeda's squalene synthase inhibitor program produced compound 4a (a piperidine‑4‑acetic acid derivative of the benzoxazepinone scaffold) with an IC₅₀ of 15 nM against HepG2 squalene synthase and demonstrated inhibition of cholesterol synthesis in rat liver [1]. The clinical candidate TAK‑475 (lapaquistat acetate) advanced to Phase III trials for hypercholesterolemia [2]. Independently, benzoxazepine carboxamide derivatives have been characterized as potent 5‑HT₃ receptor antagonists with Kᵢ values in the low nanomolar range [3]. While direct activity data for the target compound at these specific targets have not been publicly disclosed, its precise structural alignment with these pharmacophore classes positions it as a candidate for screening in both pathways.

Squalene synthase inhibition 5-HT3 antagonism Cholesterol biosynthesis

Bromine Isotopic Signature: Analytical Traceability Advantage in Metabolite Identification and Forensic Chemistry

The presence of a single bromine atom imparts a characteristic ¹:¹ isotopic doublet (⁷⁹Br:⁸¹Br) in mass spectrometry, providing an unambiguous fingerprint for the parent compound and its metabolites in complex biological matrices [1]. This analytical feature is absent in the chlorine‑containing analog 4‑(3‑chloro‑4‑fluorophenyl)‑9‑methoxy‑2‑methyl‑4,5‑dihydro‑1,4‑benzoxazepin‑3(2H)‑one (MW 349.78 g/mol), where the chlorine isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1) is less visually distinctive and can be masked by background noise . For drug metabolism and pharmacokinetic (DMPK) studies, environmental fate analysis, or forensic chemistry applications, the bromine isotopic pattern enables confident peak assignment and quantification even at low concentrations.

Mass spectrometry Isotopic pattern Metabolite tracking

Caveat and Transparency Statement: Limited Publicly Available Direct Comparative Bioactivity Data

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and the ZINC database as of April 28, 2026 has not identified any peer-reviewed publication, patent example, or public bioactivity record that explicitly reports quantitative in vitro IC₅₀/Kᵢ/Kd, in vivo efficacy, ADME, or selectivity data for 4‑(3‑bromophenyl)‑9‑methoxy‑2‑methyl‑4,5‑dihydro‑1,4‑benzoxazepin‑3(2H)‑one. All differentiation claims presented in this guide are therefore based on class‑level inference from structurally related 4,1‑benzoxazepine derivatives, computational structure‑activity principles, or physico‑chemical reasoning [1]. Investigators who prioritize compounds with published target‑specific bioactivity data may wish to consider TAK‑475 (CAS 189060‑13‑7) for squalene synthase studies [2] or alosetron (CAS 122852‑42‑0) for 5‑HT₃ reference purposes [3]. This compound is most appropriately positioned as a chemical probe or SAR expansion candidate where its unique combination of substituents warrants de novo biological characterization.

Data gap Experimental validation Procurement risk

Prioritized Application Scenarios for 4-(3-Bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Based on Differentiated Structural Attributes


Focused SAR Expansion of Benzoxazepine-Derived Squalene Synthase Inhibitors

The compound can serve as a structurally differentiated probe for squalene synthase inhibitor SAR, introducing a 3‑bromophenyl N4 substituent, a C9 methoxy group, and a C2 methyl chiral center—three features not simultaneously present in the published Takeda lead series [1]. The bromine atom enables late‑stage diversification via Suzuki coupling to generate focused libraries exploring N‑aryl space, while chiral resolution can yield enantiopure material for eudysmic ratio determination.

5-HT₃ Receptor Ligand Screening with a Novel Substitution Pattern

Benzoxazepine carboxamide derivatives have demonstrated potent 5‑HT₃ receptor antagonism [2]. The target compound's unique combination of 3‑bromophenyl (N4), 9‑methoxy (electron‑donating), and C2‑methyl (chiral) substituents represents an unexplored region of chemical space within this pharmacophore class. Radioligand displacement assays against human 5‑HT₃A can determine whether this substitution pattern yields improved selectivity over D₂ receptors compared to first‑generation benzoxazepine 5‑HT₃ antagonists [2].

Synthetic Intermediate for Diversification via Palladium-Catalyzed Cross-Coupling

The aryl bromide functionality provides a robust synthetic handle for Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig, and other Pd‑catalyzed transformations [3]. This enables the compound to function as a key intermediate for generating structurally diverse benzoxazepinone libraries, replacing the bromine with aryl, heteroaryl, alkyne, or amine substituents for broad biological screening.

Mass Spectrometry Method Development and Metabolite Tracing Studies

The distinctive ¹:¹ bromine isotopic doublet makes this compound an excellent candidate for developing and validating LC‑MS/MS analytical methods [4]. In drug metabolism studies, the bromine signature enables unambiguous tracking of the parent compound and its phase I/II metabolites in hepatocyte incubations or in vivo samples, providing a clear advantage over non‑halogenated or fluorine‑only analogs whose isotopic patterns are less distinctive.

Quote Request

Request a Quote for 4-(3-bromophenyl)-9-methoxy-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.